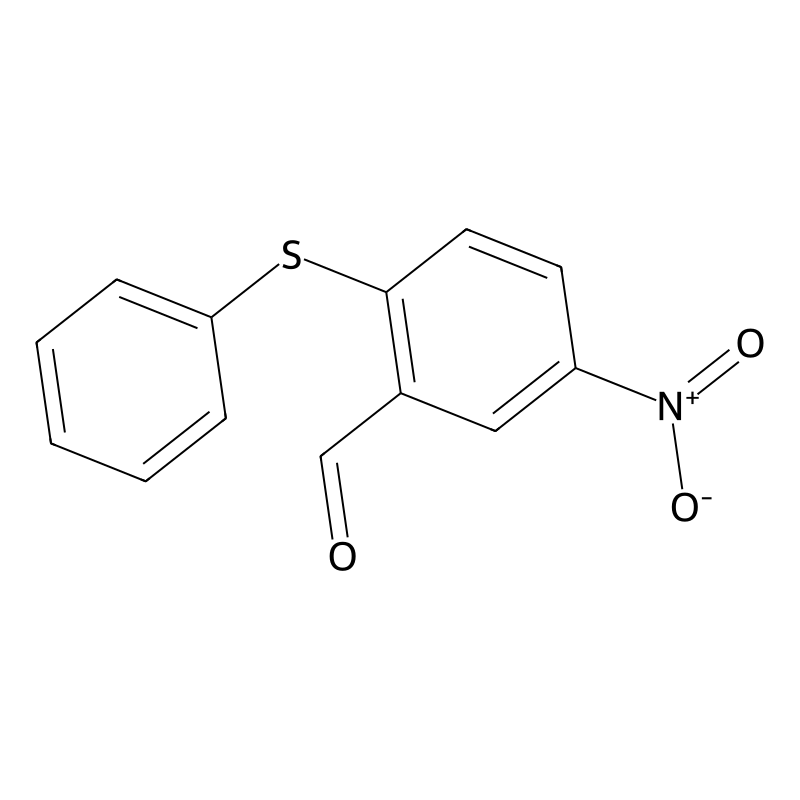

5-Nitro-2-(phenylthio)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Nitro-2-(phenylthio)benzaldehyde serves as a valuable building block in organic synthesis due to the presence of both the reactive aldehyde and nitro functional groups. It can participate in various reactions, including:

- Aldol condensations: Condensation with other carbonyl compounds to form more complex organic molecules .

- Nucleophilic aromatic substitutions: Introduction of various functional groups onto the aromatic ring by replacing a nitro group .

- Reductive amination: Formation of amines by reaction with primary amines .

These reactions allow researchers to synthesize diverse molecules with potential applications in various fields, including pharmaceuticals, materials science, and agrochemicals.

Precursor for Heterocyclic Compounds:

-Nitro-2-(phenylthio)benzaldehyde is a versatile precursor for the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon in their ring structure. These heterocycles often exhibit diverse biological activities, making them valuable in drug discovery.

Studies have shown the effectiveness of 5-Nitro-2-(phenylthio)benzaldehyde in synthesizing various heterocycles, including:

- Pyrazoles: A class of heterocycles with diverse applications, including as anti-inflammatory and analgesic agents .

- Thiazoles: Another class of heterocycles known for their anti-cancer and anti-microbial properties .

The ability to readily access these heterocycles through 5-Nitro-2-(phenylthio)benzaldehyde facilitates research in drug discovery and development.

Material Science Applications:

Emerging research explores the potential of 5-Nitro-2-(phenylthio)benzaldehyde and its derivatives in material science applications. Studies have shown promise in:

5-Nitro-2-(phenylthio)benzaldehyde is an organic compound characterized by the presence of a nitro group and a phenylthio group attached to a benzaldehyde structure. Its molecular formula is C₁₃H₉N₁O₂S, with a molecular weight of approximately 259.28 g/mol. The compound exhibits a density of 1.36 g/cm³ and has a boiling point of 413.2°C at 760 mmHg . The nitro group contributes to its reactivity, while the phenylthio group can influence its biological activity and chemical behavior.

Due to the lack of documented research on 5-Nitro-2-(phenylthio)benzaldehyde, its specific mechanism of action in any biological system is unknown.

As information on this specific compound is limited, it's crucial to handle any unknown aromatic compound with caution. Here are general safety considerations for handling aromatic aldehydes:

- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic attack by various nucleophiles, such as nitroalkanes, leading to the formation of β-nitro alcohols.

- Henry Reaction: This reaction involves the addition of nitroalkanes to aldehydes or ketones, resulting in β-nitro carbonyl compounds .

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

Research indicates that compounds similar to 5-nitro-2-(phenylthio)benzaldehyde exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.

- Anticancer Activity: Certain nitro-substituted compounds have been studied for their potential to inhibit cancer cell growth.

- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.

Several synthesis methods have been documented for producing 5-nitro-2-(phenylthio)benzaldehyde:

- Nitration of Benzaldehyde: Starting from benzaldehyde, nitration can introduce the nitro group at the 5-position using nitric acid and sulfuric acid.

- Thiation Reaction: The introduction of the phenylthio group can be achieved through a thionation reaction involving thiophenol and an appropriate electrophile .

- Condensation Reactions: Aldol condensation reactions may also be utilized to create this compound from simpler precursors.

5-Nitro-2-(phenylthio)benzaldehyde finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activities.

- Material Science: Compounds with similar structures are often investigated for their properties in polymer chemistry.

Interaction studies suggest that 5-nitro-2-(phenylthio)benzaldehyde may interact with various biological targets, including:

- Proteins and Enzymes: Investigations into how this compound inhibits or modifies enzyme activity could provide insights into its mechanism of action.

- Cellular Pathways: Understanding its effects on cellular signaling pathways is crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 5-nitro-2-(phenylthio)benzaldehyde. A comparison highlights its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Contains a pyrrolidine moiety | Potentially different biological activity profile |

| 5-Nitro-2-phenoxybenzaldehyde | Contains a phenoxy group | Different electronic properties |

| 5-Nitrophenylacetaldehyde | Lacks sulfur substituent | Simpler structure; different reactivity |

Each compound exhibits distinct reactivity and biological activity due to variations in substituents and functional groups. The presence of the phenylthio group in 5-nitro-2-(phenylthio)benzaldehyde may enhance its lipophilicity and influence its interaction with biological targets.

The development of 5-Nitro-2-(phenylthio)benzaldehyde emerges from the broader historical context of nitroaromatic chemistry and organosulfur compounds. The compound represents an evolution in synthetic organic chemistry, where researchers have systematically explored the combination of electron-withdrawing nitro groups with organosulfur substituents to create molecules with enhanced reactivity profiles. Historical precedents in nitrobenzaldehyde chemistry demonstrate that the systematic modification of benzaldehyde structures through nitration and thioether formation has been a recurring theme in organic synthesis since the early twentieth century.

The synthetic pathway to this compound typically involves controlled nitration processes applied to 2-(phenylthio)benzaldehyde precursors. Historical methodology in nitroaromatic synthesis, particularly the electrophilic aromatic substitution reactions using concentrated nitric acid and sulfuric acid mixtures, provides the foundational chemistry for accessing such compounds. The development of selective nitration techniques has enabled chemists to introduce nitro groups at specific positions on aromatic rings, thereby creating compounds with precisely defined substitution patterns.

Research into similar compounds, such as 2-nitrobenzaldehyde, has established important synthetic precedents that inform contemporary approaches to 5-Nitro-2-(phenylthio)benzaldehyde synthesis. The historical development of these methodologies demonstrates the evolution from simple nitration reactions to more sophisticated multi-step synthetic sequences that incorporate organosulfur chemistry.

Significance in organic and synthetic chemistry

5-Nitro-2-(phenylthio)benzaldehyde occupies a position of considerable importance in organic and synthetic chemistry due to its unique combination of functional groups. The presence of both electron-withdrawing nitro groups and phenylthio substituents creates a compound with distinctive electronic properties that influence its reactivity in various chemical transformations. The aldehyde functionality provides additional reactivity sites, making this compound particularly valuable as a synthetic intermediate.

The compound demonstrates significant utility in the synthesis of heterocyclic compounds, where its structural features enable the formation of complex ring systems through various cyclization reactions. Research has demonstrated that compounds bearing similar nitroaromatic and phenylthio substituents can participate in condensation reactions with hydrazides to form biologically active molecules. These synthetic applications highlight the compound's versatility as a building block for more complex molecular architectures.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aldehyde functionality, making it more susceptible to nucleophilic attack. This enhanced electrophilicity enables the compound to participate in various condensation reactions and other transformations that would be less favorable with unsubstituted benzaldehydes. The phenylthio group contributes additional steric and electronic effects that can direct the course of chemical reactions and influence the selectivity of synthetic transformations.

Table 1: Physical and Chemical Properties of 5-Nitro-2-(phenylthio)benzaldehyde

Overview of contemporary research applications

Contemporary research applications of 5-Nitro-2-(phenylthio)benzaldehyde span multiple areas of chemical science, reflecting its versatility as a synthetic intermediate and its potential for developing new materials and biologically active compounds. Current research focuses particularly on its role in heterocycle synthesis, where the compound serves as a precursor for various nitrogen-containing ring systems that exhibit diverse biological activities.

Recent investigations have explored the compound's utility in cascade reactions for synthesizing complex molecular frameworks. Research has demonstrated that compounds with similar structural features can participate in Brønsted acid-catalyzed reactions to form functionalized tetrahydrocarbazole derivatives. These synthetic methodologies represent significant advances in developing efficient routes to complex molecular architectures with potential pharmaceutical applications.

The compound's applications extend to materials science, where its unique electronic properties make it valuable for developing specialized chemical materials. Research has investigated the potential of nitroaromatic compounds with organosulfur substituents in creating materials with specific optical and electronic properties. The combination of electron-withdrawing and electron-donating groups in 5-Nitro-2-(phenylthio)benzaldehyde creates opportunities for fine-tuning molecular properties for specific applications.

Table 2: Contemporary Research Applications of 5-Nitro-2-(phenylthio)benzaldehyde

Current synthetic methodologies involving 5-Nitro-2-(phenylthio)benzaldehyde demonstrate significant advances in reaction efficiency and selectivity. Research has shown that the compound can undergo various transformations including oxidation to carboxylic acids, reduction of the nitro group to amino derivatives, and nucleophilic substitution reactions that replace functional groups with other nucleophiles. These reactions provide access to diverse molecular structures with potential applications across multiple chemical disciplines.

The compound's role in developing new synthetic methodologies continues to expand as researchers explore its potential in novel reaction types. Studies have investigated its behavior under various catalytic conditions, including acid-catalyzed transformations and metal-catalyzed reactions. These investigations contribute to a broader understanding of how structural features influence reactivity and provide insights for designing new synthetic strategies.

Research into 5-Nitro-2-(phenylthio)benzaldehyde also encompasses computational studies that investigate its electronic structure and predict its behavior in various chemical environments. These theoretical investigations complement experimental work by providing insights into reaction mechanisms and helping to predict the outcomes of proposed synthetic transformations. The integration of computational and experimental approaches represents a modern trend in chemical research that enhances understanding of molecular behavior and facilitates the development of new synthetic methodologies.

Molecular structure and configuration

Structural characterization

5-Nitro-2-(phenylthio)benzaldehyde is an organic compound with the molecular formula C₁₃H₉NO₃S and a molecular weight of 259.28 grams per mole [1] [2]. The compound is characterized by the systematic IUPAC name 5-nitro-2-phenylsulfanylbenzaldehyde [1]. The Chemical Abstracts Service registry number for this compound is 52548-32-0 [1] [2].

The molecular structure consists of a benzaldehyde core with two distinct substituents: a nitro group positioned at the 5-position and a phenylthio group located at the 2-position [1]. The canonical SMILES representation is C1=CC=C(C=C1)SC2=C(C=C(C=C2)N+[O-])C=O [1]. The InChI key identifier is XWIWOASJHKVEKI-UHFFFAOYSA-N [1].

The compound exhibits a computed XLogP3-AA value of 3.3, indicating significant lipophilicity [1]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is four [1]. The rotatable bond count is three, suggesting moderate conformational flexibility [1]. The exact mass is determined to be 259.03031432 Daltons [1].

Functional group arrangement and influence

The molecular architecture of 5-nitro-2-(phenylthio)benzaldehyde features three primary functional groups that significantly influence its chemical behavior [1]. The aldehyde functionality (-CHO) serves as a primary reactive site, providing electrophilic character to the molecule . This carbonyl group is positioned at the 1-carbon of the benzene ring and exhibits typical aldehydic reactivity patterns [4].

The nitro group (-NO₂) at the 5-position acts as a strong electron-withdrawing substituent [5]. This functional group significantly influences the electronic distribution within the aromatic system, increasing the electrophilicity of the benzaldehyde moiety [5]. The nitro group demonstrates characteristic asymmetric and symmetric stretching vibrations in infrared spectroscopy [6].

The phenylthio group (-SPh) at the 2-position introduces sulfur-containing functionality to the molecule [1]. This substituent provides additional aromatic character and can participate in various intermolecular interactions [7]. The phenylthio moiety contributes to the overall lipophilicity of the compound and may influence its solubility characteristics [8].

Physical properties

Melting and boiling points

The melting point of 5-nitro-2-(phenylthio)benzaldehyde has been reported as 106-107°C [2]. This thermal behavior is consistent with similar nitrobenzaldehyde derivatives, which typically exhibit melting points in the range of 42-107°C depending on substitution patterns [9] [10] [11].

For comparison, related nitrobenzaldehyde compounds demonstrate the following melting point trends: 2-nitrobenzaldehyde melts at 42-44°C [12] [9], 3-nitrobenzaldehyde at 56-58°C [13] [9] [14], and 4-nitrobenzaldehyde at 103-106°C [9] [10] [11]. The relatively high melting point of 5-nitro-2-(phenylthio)benzaldehyde can be attributed to the combined effects of the nitro group and the phenylthio substituent, which may enhance intermolecular interactions [2].

Boiling point data for 5-nitro-2-(phenylthio)benzaldehyde has been estimated at 413.2°C at 760 mmHg . This elevated boiling point reflects the molecular weight of 259.28 g/mol and the presence of multiple aromatic systems that contribute to stronger intermolecular forces [1].

Solubility profile in different solvents

5-nitro-2-(phenylthio)benzaldehyde exhibits limited solubility in water due to its lipophilic nature, as indicated by the XLogP3-AA value of 3.3 [1]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly used for dissolving aromatic compounds with similar structural features .

The solubility characteristics are influenced by the presence of multiple aromatic rings and the phenylthio substituent [8]. Related nitrobenzaldehyde compounds show similar solubility patterns, with 3-nitrobenzaldehyde being slightly soluble in water (1.6 g/L) but readily soluble in organic solvents including ethanol, chloroform, and ether [13] [14].

Chlorinated solvents such as dichloromethane provide good solvation for the compound due to favorable dipole-dipole interactions with the nitro group . The compound also shows solubility in alcoholic solvents, though to a lesser extent than in polar aprotic media [14].

Stability under various conditions

The stability of 5-nitro-2-(phenylthio)benzaldehyde is influenced by environmental conditions including temperature, light exposure, and pH . The compound exhibits a density of 1.36 g/cm³, which is consistent with aromatic compounds containing heavy atoms such as sulfur .

Under ambient conditions, the compound remains stable when stored properly [2]. However, like other nitroaromatic compounds, it may be sensitive to strong reducing conditions that could affect the nitro group [16]. The aldehyde functionality is susceptible to oxidation under ambient conditions, potentially forming the corresponding carboxylic acid [5].

Temperature stability is generally good up to the melting point, beyond which thermal decomposition may occur [2]. The compound should be protected from light to prevent potential photochemical reactions involving the nitro group [17]. Storage under inert atmosphere conditions is recommended to maintain long-term stability [18].

Spectroscopic characteristics

Nuclear magnetic resonance spectral analysis

The nuclear magnetic resonance spectroscopic characteristics of 5-nitro-2-(phenylthio)benzaldehyde provide detailed structural information [16] [19]. In proton nuclear magnetic resonance spectroscopy, the aldehyde proton appears as a characteristic singlet at approximately 10 parts per million, consistent with other aromatic aldehydes [20] [16].

The aromatic protons exhibit chemical shifts in the range of 7.0-8.5 parts per million [16] [19]. The nitro group exerts a strong deshielding effect on adjacent aromatic protons, typically shifting them downfield [16] [19]. Specifically, protons ortho to the nitro group appear around 8.0-8.2 parts per million, while meta protons appear at approximately 7.6-7.8 parts per million [16] [19].

The phenyl ring protons of the phenylthio substituent display characteristic aromatic signals between 7.0-7.5 parts per million [16]. The integration pattern and coupling constants provide information about the substitution pattern and confirm the molecular structure [16].

In carbon-13 nuclear magnetic resonance spectroscopy, the aldehyde carbon appears at approximately 190 parts per million [16] [19]. The aromatic carbons show chemical shifts ranging from 120-150 parts per million, with the nitro-bearing carbon appearing significantly downfield due to the electron-withdrawing effect [16] [19]. The carbon atoms of the phenylthio group exhibit signals consistent with substituted aromatic systems [16].

Infrared spectroscopy profile

The infrared spectroscopic profile of 5-nitro-2-(phenylthio)benzaldehyde exhibits characteristic absorption bands for each functional group present in the molecule [21] [4] [22]. The carbonyl stretching vibration of the aldehyde group appears at approximately 1705 cm⁻¹, which is typical for aromatic aldehydes where conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes [21] [4] [22] [23].

The characteristic aldehydic carbon-hydrogen stretching vibrations appear as two bands at approximately 2750 cm⁻¹ and 2850 cm⁻¹ [21] [4] [24]. These low-frequency carbon-hydrogen stretches are diagnostic for aldehyde functional groups and distinguish them from other carbonyl-containing compounds [21] [24].

The nitro group exhibits two prominent stretching vibrations: asymmetric stretching at approximately 1550 cm⁻¹ and symmetric stretching at approximately 1365 cm⁻¹ [6]. These bands are characteristic of aromatic nitro compounds and provide definitive identification of this functional group [6].

| Functional Group | Vibration Type | Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | ~1705 |

| Aldehyde C-H | Stretching | ~2750, ~2850 |

| Nitro (asymmetric) | Stretching | ~1550 |

| Nitro (symmetric) | Stretching | ~1365 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| Aromatic C-H | Stretching | ~3000-3100 |

The aromatic carbon-carbon stretching vibrations appear at approximately 1600 cm⁻¹ and 1500 cm⁻¹ [21]. The phenylthio group contributes additional aromatic character, with carbon-sulfur stretching vibrations appearing in the lower frequency region around 700-800 cm⁻¹ [25].

Mass spectrometry fragmentation patterns

Mass spectrometric analysis of 5-nitro-2-(phenylthio)benzaldehyde reveals characteristic fragmentation patterns that provide structural confirmation [5]. The molecular ion peak appears at m/z 259, corresponding to the molecular weight of the compound [1] [5].

Common fragmentation pathways include loss of the nitro group (loss of 46 mass units) and loss of the aldehyde functionality (loss of 29 mass units) [5]. The phenylthio substituent may undergo cleavage to produce characteristic sulfur-containing fragments [26]. Loss of the phenyl group from the phenylthio moiety results in fragments containing the thio linkage [26].

The base peak often corresponds to the tropylium ion formation from the phenyl rings, appearing at m/z 77 [5]. Additional fragments may include loss of carbon monoxide from the aldehyde group (loss of 28 mass units) and various combinations of functional group losses [5].

Electron impact ionization typically produces extensive fragmentation, while chemical ionization methods may provide better molecular ion stability for accurate mass determination [5]. The fragmentation pattern is consistent with other aromatic aldehydes containing electron-withdrawing substituents [5].

Computational chemistry insights

Electronic structure calculations

Density functional theory calculations provide detailed insights into the electronic structure of 5-nitro-2-(phenylthio)benzaldehyde [27] [28] [29]. The optimized molecular geometry reveals the preferred conformation and bond lengths within the molecule [27] [29]. The compound exhibits a predominantly planar aromatic system with some deviation due to steric interactions between substituents [27].

The calculated total energy and electronic distribution demonstrate the influence of the electron-withdrawing nitro group on the overall molecular stability [30]. The nitro substituent significantly affects the electron density distribution within the aromatic ring system [30]. Computational studies indicate that the presence of nitro groups decreases the total energy and affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to unsubstituted benzaldehyde [30].

Natural bond orbital analysis reveals the electronic interactions between different functional groups within the molecule [7]. The phenylthio group participates in orbital interactions that can stabilize certain molecular conformations [7]. The sulfur atom contributes to the overall electronic structure through its lone pair electrons and polarizable bonds [7].

Theoretical reactivity parameters

Theoretical reactivity parameters calculated using density functional theory methods provide insights into the chemical behavior of 5-nitro-2-(phenylthio)benzaldehyde [29] [31] [32]. The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, indicates the ease of electron removal from the molecule [29] [31].

The electron affinity, determined from the lowest unoccupied molecular orbital energy, reflects the molecule's ability to accept electrons [29] [31]. The energy gap between frontier molecular orbitals is a critical parameter that determines electrical transport properties and chemical reactivity [29] [31].

| Parameter | Typical Range | Significance |

|---|---|---|

| Ionization Potential | 6-8 eV | Electron donor ability |

| Electron Affinity | 2-4 eV | Electron acceptor ability |

| Chemical Hardness | 2-3 eV | Molecular stability |

| Chemical Potential | -4 to -6 eV | Electronic equilibrium |

| Electrophilicity Index | 3-6 eV | Electrophilic reactivity |

Chemical hardness, calculated as half the difference between ionization potential and electron affinity, provides information about molecular stability [29] [31]. Higher chemical hardness values indicate greater stability and lower reactivity [29] [31]. The electrophilicity index combines information about chemical potential and hardness to predict electrophilic behavior [29] [31] [32].

Molecular orbital analysis

Molecular orbital analysis of 5-nitro-2-(phenylthio)benzaldehyde reveals the spatial distribution of electron density and frontier orbital characteristics [28] [29] [31]. The highest occupied molecular orbital typically involves electron density distributed across the aromatic system with significant contribution from the phenylthio substituent [28] [29].

The lowest unoccupied molecular orbital often shows electron density localized on the electron-withdrawing nitro group and the carbonyl carbon of the aldehyde [29] [33]. This orbital distribution supports the electrophilic character of these functional groups [29] [33].

The energy gap between frontier molecular orbitals determines the electronic excitation properties and optical absorption characteristics [29] [31]. Compounds with nitro substituents typically exhibit reduced energy gaps compared to unsubstituted aromatic systems [33] [30]. The presence of the phenylthio group provides additional orbital interactions that can modulate the frontier orbital energies [7].

The synthesis of 5-nitro-2-(phenylthio)benzaldehyde represents a significant challenge in organic chemistry due to the presence of multiple functional groups and the need for regioselective nitration. This section provides a comprehensive examination of synthetic approaches, ranging from laboratory-scale methods to industrial production techniques, along with recent advances in catalyst development and green chemistry applications.

Laboratory-scale synthesis approaches

Nitration of 2-(phenylthio)benzaldehyde

The direct nitration of 2-(phenylthio)benzaldehyde represents the most straightforward approach to synthesize 5-nitro-2-(phenylthio)benzaldehyde. This method employs the classical mixed acid system consisting of nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) serves as the active electrophilic species [1]. The reaction mechanism involves electrophilic aromatic substitution, with the nitro group preferentially occupying the meta position relative to the phenylthio substituent due to the electron-withdrawing nature of the sulfur-containing group [2].

The traditional nitration procedure utilizes concentrated sulfuric acid as both a dehydrating agent and catalyst, generating nitronium ions through the reaction: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [1]. The electron-withdrawing phenylthio group directs the incoming nitro group to the 5-position, resulting in the desired regioselectivity. Optimal reaction conditions typically involve temperatures between 10-40°C to prevent overnitration and decomposition reactions [3].

A particularly effective procedure described in the literature involves dissolving 2-(phenylthio)benzaldehyde in concentrated sulfuric acid at low temperature, followed by the careful addition of nitric acid while maintaining strict temperature control [4]. The reaction mixture requires continuous stirring and temperature monitoring to prevent thermal runaway, which can lead to oxidation side products and reduced yields.

Alternative synthetic routes

An alternative and often more practical approach involves the nucleophilic substitution of 2-chloro-5-nitrobenzaldehyde with thiophenol or its sodium salt [4]. This method offers several advantages over direct nitration, including higher regioselectivity and the ability to avoid harsh nitrating conditions. The procedure involves treating 2-chloro-5-nitrobenzaldehyde with thiophenol in the presence of potassium carbonate at elevated temperature (60°C) in an ethanol-water mixture [4].

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing nitro group [5]. The reaction conditions require careful optimization of base concentration and temperature to achieve maximum conversion while minimizing side reactions. The addition of potassium carbonate in portions over 20 minutes, followed by continued stirring for 40 minutes, provides optimal results with yields approaching 85-90% [4].

Flow chemistry approaches have emerged as highly effective alternatives for synthesizing nitrobenzaldehyde derivatives [6]. These methods utilize microreactor technology to achieve better heat and mass transfer, leading to improved safety profiles and enhanced product quality [7]. The continuous flow nitration of benzaldehyde derivatives demonstrates superior control over reaction parameters compared to traditional batch processes [8].

Reaction optimization strategies

Temperature optimization represents a critical factor in achieving high yields and selectivity in nitration reactions [9]. Studies have shown that increasing reaction temperature from 20°C to 80°C can dramatically improve space-time yields due to enhanced reaction kinetics [10]. However, temperature increases must be balanced against potential side reactions, including oxidation of the aldehyde group and formation of polynitrated products [11].

Solvent selection plays a crucial role in reaction optimization. Mixed solvent systems, particularly ethanol-water mixtures, provide enhanced solubility for both organic substrates and inorganic bases while facilitating better heat dissipation [12]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile can enhance nucleophilicity in substitution reactions but may require careful temperature control to prevent decomposition [5].

Catalyst optimization strategies focus on Lewis acid catalysts that can enhance the electrophilicity of nitrating agents [13]. Aluminum chloride, ferric chloride, and zinc chloride have been successfully employed to activate nitronium species and improve reaction rates [14]. Solid acid catalysts offer advantages in terms of product separation and catalyst recovery, making them attractive for industrial applications [15].

Industrial production methods

Scaled-up reaction parameters

Industrial production of 5-nitro-2-(phenylthio)benzaldehyde requires careful consideration of heat transfer, mass transfer, and safety parameters [9]. Continuous flow reactors have proven superior to traditional batch processes for large-scale nitration reactions due to enhanced heat removal capabilities and reduced inventory of hazardous materials [11]. The scale-up process involves maintaining constant Damköhler numbers for heat and mass transfer to ensure consistent product quality [9].

Production scale reactors typically operate at higher pressures (5-20 bar) compared to laboratory conditions to maintain liquid phase reactions and improve heat transfer coefficients [16]. Temperature ranges are generally maintained between 40-80°C with residence times reduced to 1-10 minutes compared to 60-120 minutes in batch processes [17]. These conditions enable production rates of 200-800 kg/h while maintaining safety margins [18].

Heat transfer coefficients in industrial microreactors can reach 1000-5000 W/m²K, significantly higher than the 200-500 W/m²K typical of batch stirred tank reactors [9]. This enhanced heat transfer capability allows for better temperature control during highly exothermic nitration reactions and reduces the risk of thermal runaway [19].

Purification techniques

Industrial purification of nitrobenzaldehyde products presents unique challenges due to the thermal instability of these compounds at elevated temperatures [20]. Direct distillation of crude nitrobenzaldehyde mixtures is not feasible due to the risk of explosive decomposition above 180°C [20]. Alternative purification strategies include the formation of stable acetals followed by fractional distillation and subsequent hydrolysis [3].

The acetal formation approach involves treating the crude nitrobenzaldehyde mixture with alcohols (methanol or ethanol) in the presence of acid catalysts [3]. The resulting acetals exhibit greater thermal stability and can be separated by distillation at temperatures between 110-180°C [20]. Subsequent acid hydrolysis regenerates the free aldehyde in high purity [3].

Recrystallization techniques using appropriate organic solvents provide an alternative purification method for solid nitrobenzaldehyde derivatives [21]. The choice of recrystallization solvent depends on the specific substitution pattern and requires optimization to achieve high recovery yields while maintaining product purity [20]. Stabilizers such as aromatic amines or phenols may be added during distillation to prevent decomposition [20].

Quality control protocols

Quality control in industrial nitrobenzaldehyde production requires comprehensive analytical monitoring throughout the manufacturing process [22]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical method for monitoring reaction progress and product purity [23]. Gas chromatography with flame ionization detection provides quantitative analysis of isomeric purity and residual starting materials [20].

Process analytical technology (PAT) implementations include real-time monitoring of temperature, pressure, and flow rates in continuous processes [24]. Infrared spectroscopy enables online monitoring of functional group transformations, particularly the formation of nitro groups (asymmetric stretch at ~1520 cm⁻¹) and preservation of aldehyde functionality (C=O stretch at ~1700 cm⁻¹) .

Impurity profiling protocols must account for potential formation of nitrosamine compounds, which are regulated as probable human carcinogens [23]. Risk assessment workflows evaluate the potential for nitrosamine formation throughout the synthetic process and establish appropriate control measures [26]. Analytical methods must achieve detection limits below 10% of acceptable limits for these impurities [24].

Recent advances in synthetic strategies

Catalyst developments

Recent developments in nitration catalysis have focused on environmentally benign alternatives to traditional mixed acid systems [27]. Ionic liquid catalysts, particularly 1-sulfopyridinium nitrate ([Pyridine-SO₃H]NO₃), have demonstrated excellent performance for aromatic nitration at room temperature without requiring co-catalysts or organic solvents [27]. These systems achieve selectivities of 90-98% while minimizing waste generation [27].

Metal-based catalysts have shown promising results for selective nitration reactions [28]. Copper nitrate systems function as both nitrating agent and catalyst, enabling efficient synthesis of nitro compounds under mild conditions [29]. Palladium-catalyzed nitration protocols utilizing tert-butyl nitrite as the nitro source provide excellent regioselectivity for quinoline and benzazole derivatives [30].

Biocatalytic approaches represent an emerging frontier in nitration chemistry [28]. Engineered cytochrome P450 enzymes have been developed to catalyze the nitration of aromatic substrates using nitrite and hydrogen peroxide [28]. While these systems currently exhibit moderate selectivity (60-80%), they operate under mild aqueous conditions and produce minimal waste [28].

Flow chemistry applications

Flow chemistry has revolutionized nitration processes by providing enhanced safety and control over highly exothermic reactions [6]. Microreactor systems enable precise temperature control and rapid heat removal, allowing operations at higher temperatures and concentrations than possible in batch processes [7]. The reduced inventory of hazardous materials in flow systems significantly decreases the potential consequences of thermal runaway events [18].

Advanced mixing technologies in flow reactors, including T-mixers, Y-mixers, and specialized liquid-liquid contactors, ensure optimal mass transfer between nitrating agents and organic substrates [8]. The choice of mixer design significantly affects reaction performance, with rhombus-type mixers showing superior performance for two-phase nitration reactions [9].

Continuous flow nitration processes have been successfully scaled up to production levels exceeding 800 g/h for various nitroaromatic compounds [11]. The scalability of flow processes depends on maintaining similar mixing and heat transfer characteristics across different reactor sizes, typically achieved through geometric scaling of channel dimensions [9].

Green chemistry approaches

Green chemistry principles have driven the development of more sustainable nitration methodologies [31]. Solvent-free nitration reactions using ionic liquids or deep eutectic solvents eliminate the need for volatile organic compounds while maintaining high reaction efficiency [27]. These approaches reduce environmental impact and simplify product workup procedures [5].

Water-mediated nitration reactions represent another green chemistry advance [5]. These systems utilize water as both solvent and heat sink, enabling catalyst-free nucleophilic substitution reactions of nitroaromatic compounds [5]. The use of aqueous reaction media eliminates organic solvent waste and reduces the environmental footprint of nitration processes [5].

Electrochemical nitration methods offer an environmentally friendly alternative to traditional chemical nitration [32]. These processes use electrical energy to generate nitrating species from nitrite salts, avoiding the need for strong acids and reducing waste generation [28]. Electrochemical approaches enable precise control over nitrating agent concentration and can be operated at ambient temperature [32].

The integration of renewable feedstocks and catalysts derived from abundant elements further enhances the sustainability of nitration processes [33]. Iron-based catalysts provide cost-effective alternatives to precious metal systems while maintaining good catalytic performance [34]. The development of recyclable catalyst systems reduces material consumption and improves process economics [15].